molecular formula C8H10F3N3S B010659 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine CAS No. 107507-53-9

1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine

Cat. No. B010659
M. Wt: 237.25 g/mol
InChI Key: WKUALTYNBYXZGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves innovative approaches for efficiency and environmental friendliness. For instance, a study by Said et al. (2020) reported an eco-friendly microwave-assisted synthesis of a related 1,2,3-triazole compound through click cyclocondensation, demonstrating the role of microwave irradiation in accelerating reactions and emphasizing the significance of selecting appropriate catalysts and solvents for regioselective outcomes (Said et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated through various spectroscopic and crystallographic techniques. Said et al. (2020) fully characterized their synthesized compound using IR, NMR, MS spectral data, and X-ray diffraction, highlighting the importance of these methods in determining the molecular conformation and structural features of complex molecules (Said et al., 2020).

Chemical Reactions and Properties

Compounds containing the piperazine and thiazole moieties are involved in various chemical reactions, showcasing their versatile chemical properties. The study by Said et al. (2020) exemplifies the use of click cyclocondensation reactions in synthesizing these compounds, a method that is crucial for creating substances with potential biological activities (Said et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, play a significant role in their application and effectiveness in various fields. The crystal structure analysis, as discussed by Said et al. (2020), provides insights into the compound's stability and potential interactions, which are crucial for its applications (Said et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific reactions, determine the compound's utility in synthesis and its biological activity. The efficient synthesis approach by Said et al. (2020), using microwave irradiation, underscores the importance of understanding these properties for developing new compounds (Said et al., 2020).

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine derivatives have shown significant potential as building blocks in the development of anti-mycobacterial agents. Research highlights that piperazine, due to its privileged structure, has been an essential core in numerous drugs with diverse pharmacological activities. Notably, compounds containing piperazine have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the importance of piperazine derivatives in addressing the global challenge of tuberculosis (TB) through the design of selective and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Metabolic Cytoprotection

Trimetazidine, a derivative of piperazine, is recognized for its cytoprotective action in the treatment of angina pectoris without major effects on haemodynamics or myocardial oxygen consumption. The metabolic mechanism of action of trimetazidine is a focus of research interest, as it offers insights into the therapeutic potential of piperazine derivatives beyond their conventional uses. This includes effects on myocardial energetic metabolism and reducing fatty acid utilization in favor of carbohydrates, highlighting the therapeutic versatility of piperazine derivatives in metabolic cytoprotection (Cargnoni et al., 1999).

Therapeutic and Diagnostic Applications

The piperazine structure is a key component in a wide array of therapeutic agents. It is found in drugs with various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents, as well as in imaging agents. The versatility of the piperazine moiety, allowing for slight modifications to significantly alter the medicinal potential of resulting molecules, underscores its critical role in drug discovery and development. This versatility facilitates the exploration of piperazine-based molecules in the design of novel drugs for diverse diseases, suggesting a broad potential for therapeutic and diagnostic applications (Rathi et al., 2016).

Antidepressant Developments

Piperazine is notably prevalent in the structure of many marketed antidepressants, indicating its significant role in the development of novel antidepressants. The presence of a piperazine substructure is not just due to its favorable central nervous system (CNS) pharmacokinetic profile but also because it facilitates specific binding conformations essential for antidepressant efficacy. This highlights the critical analysis of the significance of the piperazine moiety in antidepressant development, including structure-activity relationship (SAR) studies that provide insights into the optimization of piperazine-based antidepressants (Kumar et al., 2021).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501.

  • Signal Word : Danger

  • Safety Data Sheet : Link


Future Directions

Further research is needed to explore the pharmacological properties, potential therapeutic applications, and optimization of 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine. Investigating its interactions with biological targets and assessing its toxicity profile will be crucial for future development.


Please note that the information provided here is based on available data, and additional studies may yield more insights into this compound’s properties and applications1.


properties

IUPAC Name

2-piperazin-1-yl-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3S/c9-8(10,11)6-5-15-7(13-6)14-3-1-12-2-4-14/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUALTYNBYXZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548303
Record name 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine

CAS RN

107507-53-9
Record name 1-[4-(Trifluoromethyl)-2-thiazolyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107507-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a solution of 6.89 mmol 1-piperazinecarbothioamide in 10 ml ethanol was added 8.26 mmol 3-bromo-1,1,1-trifluoroacetone and the mixture was heated at 70° C. for 2 h. The mixture was then concentrated in vacuo and the residue resuspended in dichloromethane. Insoluble material was removed by filtration and the filtrate was concentrated in vacuo. Chromatography (SiO2, methanol/dichloromethane) afforded the title compound as a yellow crystalline solid (yield 41%). MS (m/e): 238.1 (M+H+, 100%).
Quantity
6.89 mmol
Type
reactant
Reaction Step One
Quantity
8.26 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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